Tert-butyl 5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylate
Description
Tert-butyl 5-methoxy-3-azabicyclo[311]heptane-1-carboxylate is a bicyclic compound featuring a unique azabicyclo structure
Properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl 5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-10(2,3)16-9(14)11-5-12(6-11,15-4)8-13-7-11/h13H,5-8H2,1-4H3 |
InChI Key |
PGNTYFPGJGUPGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C12CC(C1)(CNC2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylate typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability . The reaction conditions often include the use of reducing agents and specific solvents to achieve the desired transformation.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylate can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Tert-butyl 5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate
- Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
- Tert-butyl 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate
Uniqueness
Tert-butyl 5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylate is unique due to its methoxy group, which can influence its chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack this functional group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
